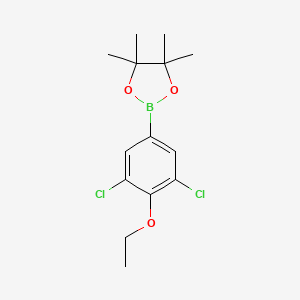
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine, also known as DBFDD, is an organic compound with the formula C6H3Br2F2N2 . This compound belongs to a family of compounds called diamines, which contain two amino groups (-NH2) separated by a carbon chain.
Synthesis Analysis
DBFDD can be synthesized via various methods, including the reaction of 3,6-dibromo-4,5-difluoronitrobenzene with ammonia in ethanol. After the reaction, the product can be purified through recrystallization. There are three possibilities to explore for its synthesis: (a) fluorination of 3,6-dibromobenzene-1,2,-diamine, (b) bromination of 1,2-diamino-4,5-difluorobenzene, and © amination of 1,4-dibromo-2,3-difluorobenzene .Molecular Structure Analysis
The molecular structure of DBFDD is represented by the formula C6H3Br2F2N2 . It contains two bromine atoms, two fluorine atoms, and two amine groups attached to a benzene ring .Physical And Chemical Properties Analysis
DBFDD is a solid compound . It has a molecular weight of 301.92 g/mol . It is insoluble in water but soluble in organic solvents such as ethanol and methanol.Applications De Recherche Scientifique
Applications in Flame Retardants
One notable application of similar brominated compounds is in the development of novel brominated flame retardants (NBFRs). The study by Zuiderveen, Slootweg, and de Boer (2020) highlights the critical need for research on the occurrence, environmental fate, and toxicity of NBFRs, including compounds similar to 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine. Their review points out significant knowledge gaps and the necessity for optimized analytical methods covering all NBFRs, including those similar to the compound (Zuiderveen, Slootweg, & de Boer, 2020).
Contribution to Organic Synthesis and Catalysis
The synthesis and application of compounds like 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine in organic chemistry and catalysis are also of interest. For instance, compounds with bromo and fluoro substituents are crucial in the synthesis of complex organic molecules due to their reactivity and ability to participate in various chemical reactions. While the reviewed articles do not specifically mention 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine, they underscore the importance of such halogenated compounds in advancing synthetic methodologies and catalysis research.
Environmental Impact Studies
Research on the environmental impact of brominated and fluorinated compounds sheds light on the persistence and potential toxicity of such chemicals. Studies exploring the fate of brominated flame retardants in the environment, their detection in indoor air, dust, consumer goods, and the need for comprehensive assessments of their health implications are particularly relevant. The work by Parette et al. (2015) on halogenated indigo dyes as sources of environmental contaminants hints at the broader category of brominated compounds, including those similar to 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine, underscoring the interconnectedness of chemical synthesis, application, and environmental stewardship (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).
Safety and Hazards
DBFDD is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3,6-dibromo-4,5-difluorobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2F2N2/c7-1-3(9)4(10)2(8)6(12)5(1)11/h11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSLVCQGXUJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345627-73-7 |
Source


|
| Record name | 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)



